(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Dopamine receptor Binding affinity Parkinson's disease

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS 170804-78-1) is a racemic morpholine derivative featuring a benzyl substituent on the ring nitrogen and an acetic acid moiety at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₃H₁₈ClNO₃ and molecular weight 271.74 g/mol. The compound serves as a synthetic building block and research tool in medicinal chemistry, with the free base form (CAS 146944-27-6) reported to exhibit dopamine receptor binding activity.

Molecular Formula C13H18ClNO3
Molecular Weight 271.741
CAS No. 170804-78-1
Cat. No. B575394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride
CAS170804-78-1
Molecular FormulaC13H18ClNO3
Molecular Weight271.741
Structural Identifiers
SMILESC1COC(CN1CC2=CC=CC=C2)CC(=O)O.Cl
InChIInChI=1S/C13H17NO3.ClH/c15-13(16)8-12-10-14(6-7-17-12)9-11-4-2-1-3-5-11;/h1-5,12H,6-10H2,(H,15,16);1H
InChIKeyBEMGAPHATGFVQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procuring (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS 170804-78-1): Structural and Pharmacophoric Context


(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS 170804-78-1) is a racemic morpholine derivative featuring a benzyl substituent on the ring nitrogen and an acetic acid moiety at the 2-position, supplied as the hydrochloride salt with molecular formula C₁₃H₁₈ClNO₃ and molecular weight 271.74 g/mol . The compound serves as a synthetic building block and research tool in medicinal chemistry, with the free base form (CAS 146944-27-6) reported to exhibit dopamine receptor binding activity . The morpholine scaffold is a privileged structure in CNS drug discovery, recognized for modulating receptors involved in mood disorders, pain, neurodegenerative diseases, and oncology targets [1].

Why Generic Morpholine Scaffolds Cannot Replace (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in Target-Focused Studies


Within the morpholine-2-acetic acid chemotype, subtle changes to N-substitution and stereochemistry profoundly alter receptor subtype selectivity and pharmacokinetic profiles. For example, the 5,5-dimethyl analog SCH 50911 acts as a selective GABA(B) receptor antagonist (IC₅₀ 1.1 μM) , while morpholine-based D3 receptor antagonists achieve sub-nanomolar binding affinities through specific substitution patterns [1]. The N-benzyl substituent in (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride contributes distinct lipophilicity (XLogP3-AA -1.3 for the free acid) [2] and hydrogen-bond acceptor geometry that cannot be replicated by simpler N-alkyl or N-H morpholine analogs. Direct substitution with unsubstituted morpholine-2-acetic acid or N-methyl derivatives would eliminate critical hydrophobic contacts with receptor pockets, potentially abrogating target engagement entirely. The quantitative evidence below illustrates where this specific benzyl-substituted scaffold demonstrates measurable differentiation from its closest comparators.

Quantitative Differentiation Evidence for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride Against Closest Analogs


Dopamine Receptor Binding Affinity: N-Benzyl vs. N-Unsubstituted Morpholine-2-Acetic Acid

The free base form of the target compound, (4-Benzyl-morpholin-2-yl)-acetic acid (CAS 146944-27-6), has been described as a potent and selective ligand for the dopamine receptor with a binding affinity of K = 2.3 nM . Although a direct head-to-head comparison under identical assay conditions is not available in the public domain, this value can be placed in context against publicly available ChEMBL data for unsubstituted morpholine-2-acetic acid scaffolds, which typically exhibit weak or no measurable dopamine receptor binding (IC₅₀ or Ki > 10 μM) in filtered radioligand displacement assays across D2, D3, and D4 subtypes [1]. The benzyl substituent appears essential for achieving nanomolar potency at dopamine receptors, representing an approximate >4,000-fold improvement in binding affinity relative to the unsubstituted core.

Dopamine receptor Binding affinity Parkinson's disease

Hydrochloride Salt vs. Free Base: Physicochemical Property Differentiation for Formulation and Assay Compatibility

(4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride (CAS 170804-78-1) offers distinct solubility and handling advantages over its free base counterpart (CAS 146944-27-6). The hydrochloride salt demonstrates improved aqueous solubility characteristic of morpholine HCl salts, while the free base is reported as a hygroscopic and volatile liquid at room temperature . The molecular weight differential (HCl salt: 271.74 g/mol vs. free base: 235.28 g/mol) reflects the 36.46 g/mol HCl addition , which must be accounted for in dose calculations. This salt form is directly compatible with aqueous assay buffers and cell-based screening formats without the need for DMSO co-solvents that the free base typically requires, reducing solvent-related assay interference. Vendor specifications for the HCl salt indicate typical purity of 96% , suitable for primary screening applications.

Salt selection Solubility Bioavailability

Morpholine Scaffold Target Engagement Profile: Class-Level Differentiation for Multi-Receptor Screening

The benzyl-morpholine-2-acetic acid scaffold has been implicated in binding studies against multiple CNS targets, as evidenced by BindingDB entries for related analogs. While the specific compound (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride has limited directly published affinity data, the benzyl morpholine chemotype documented in patent literature demonstrates activity as serotonin and norepinephrine reuptake inhibitors [1]. This contrasts with morpholine-2-acetic acid derivatives such as SCH 50911, which are selective for GABA(B) receptors with no reported monoamine activity . Therefore, the N-benzyl substitution appears to shift target engagement from GABAergic to monoaminergic pathways—a class-level inference critical for phenotypic screening campaign design where target deconvolution across neurotransmitter systems is required.

Polypharmacology Morpholine derivatives CNS targets

Evidence-Backed Application Scenarios for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride in Research and Procurement


Dopaminergic CNS Target Screening Libraries

Given the reported nanomolar dopamine receptor binding activity (K = 2.3 nM for free acid) , researchers constructing dopamine receptor-focused screening decks for Parkinson's disease or neuropsychiatric indications should prioritize (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride over unsubstituted morpholine-2-acetic acid scaffolds, which are essentially inactive at dopamine receptors (Ki > 10 μM). The HCl salt ensures direct aqueous compatibility in radioligand displacement assays.

Monoamine Transporter Phenotypic Assays

For labs conducting phenotypic screens targeting serotonin and norepinephrine reuptake pathways, this benzyl morpholine scaffold is directly relevant, as supported by patent literature describing benzyl morpholine derivatives with dual reuptake inhibition activity [1]. The compound can serve as a validated starting point for hit expansion or as a reference ligand in transporter occupancy studies.

Physicochemical Reference Standard for Salt Form Optimization

Medicinal chemistry teams evaluating salt form impact on solubility and crystallinity can use the hydrochloride salt of (4-Benzyl-morpholin-2-yl)-acetic acid as a reference standard. The documented contrast between the hygroscopic liquid free base and the crystalline HCl salt provides a practical case study for salt screening campaigns on morpholine-containing lead series.

Building Block for Diversity-Oriented Synthesis of CNS Agents

The compound's bifunctional architecture (morpholine nitrogen for further derivatization and carboxylic acid for amide coupling) makes it a strategic building block for parallel synthesis of CNS-focused compound libraries. Its benzyl group provides key hydrophobic contacts, and the 96% purity specification supports direct use in combinatorial chemistry workflows without additional purification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-Benzyl-morpholin-2-yl)-acetic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.